8-((2-(diethylamino)ethyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione
Description
The compound 8-((2-(diethylamino)ethyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione belongs to the purine-dione family, characterized by a bicyclic purine core modified with substituents at the 3-, 7-, and 8-positions. The 8-position amine group (with a diethylaminoethyl chain) and the 7-position 2-methylallyl group are critical functional moieties that distinguish it from related compounds.
Properties
IUPAC Name |
8-[2-(diethylamino)ethylamino]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6O2/c1-6-21(7-2)9-8-17-15-18-13-12(22(15)10-11(3)4)14(23)19-16(24)20(13)5/h3,6-10H2,1-2,4-5H3,(H,17,18)(H,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWBJVNHTNAFGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-((2-(diethylamino)ethyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is . Its structure includes a purine core with several substituents that may influence its biological activity. The following table summarizes key structural information:
| Property | Value |
|---|---|
| Molecular Formula | |
| SMILES | CCN(CC)CCNC1=NC2=C(N1CC3=CC=CC=C3C)C(=O)NC(=O)N2C |
| InChI | InChI=1S/C20H28N6O2/c1-5-25(6-2)... |
| InChIKey | HYFVCVJEVQGJMZ-UHFFFAOYSA-N |
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature. However, its structural similarities to known pharmacologically active compounds suggest potential therapeutic applications. The following sections summarize findings from available studies.
Pharmacological Potential
- Anticancer Activity : Purine derivatives are often studied for their anticancer properties. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For instance, studies on other purine analogs have indicated mechanisms involving inhibition of DNA synthesis and interference with cellular signaling pathways.
- Neuroprotective Effects : Some purine derivatives exhibit neuroprotective properties, potentially through adenosine receptor modulation. This could suggest that this compound may have similar effects, warranting further investigation into its neuropharmacological profile.
- Cardiovascular Implications : Research on related compounds indicates potential benefits in cardiovascular health, particularly in modulating vascular tone and myocardial protection during ischemic events.
Comparison with Similar Compounds
Physicochemical Properties
- Solubility: The diethylaminoethyl group (tertiary amine) in the target compound likely improves water solubility via protonation at physiological pH, similar to dimethylaminoethyl analogues . This contrasts with hydroxyethylamino derivatives (e.g., ), which rely on hydrogen bonding for solubility. Arylalkyl substituents (e.g., naphthylmethyl in ) reduce solubility due to increased hydrophobicity.
Spectroscopic Features :
Notes
Synthetic Optimization: The diethylaminoethyl group’s basicity may necessitate pH-controlled conditions to avoid side reactions.
Regulatory Considerations : Structural similarities to linagliptin impurities (e.g., ) emphasize the need for rigorous purity profiling in pharmaceutical applications.
This analysis synthesizes data from diverse sources to contextualize the target compound within the broader purine-dione landscape, highlighting key trends in synthesis, properties, and bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
